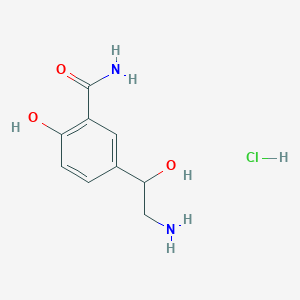

5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds, such as 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides, involves reacting 5-(bromoacetyl) salicylamide with thiourea, thioformamide, thioalkylamide, and substituted thioureas in absolute ethanol. These compounds can then be converted to their 2-alkoxy derivatives through reactions with n-alkylbromides in the presence of a base (Narayana et al., 2004).

Molecular Structure Analysis

The structural analysis of benzamide derivatives, like 5-chloro-2-hydroxy-benzamide, reveals intramolecular and intermolecular hydrogen bonds. The X-ray diffraction, infrared spectra, and DFT calculations highlight the impact of these bonds on the molecular geometry and stability (Kawski et al., 2006).

Chemical Reactions and Properties

In the preparation of 5-[(2-hydroxyacyl)amino]-2,4,6-triiodo-1,3-benzenedicarboxamides, various conditions and stoichiometric amounts of base are utilized, indicating the compound's reactivity and the influence of synthesis conditions on yields and side reactions (Anelli et al., 1997).

Physical Properties Analysis

The polymorphs of compounds related to 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide Hydrochloride, such as TKS159, have been characterized by X-ray powder diffractometry, thermal analysis, and infrared spectroscopy. These studies provide insights into the thermal stability, phase transitions, and the thermodynamic stability of different crystalline forms (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of benzamide derivatives are influenced by the presence of hydroxyl and amino groups. These groups contribute to the compound's acidity, basicity, and potential for hydrogen bonding, affecting its solubility and reactivity in different media (Ertan et al., 2007).

科学的研究の応用

Synthesis and Characterization

The compound 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide Hydrochloride, part of the benzamide family, has been synthesized and characterized in various studies. For instance, Narayana et al. (2004) synthesized a structurally related compound, 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides, exploring its potential as an antifungal agent. The compound was characterized using IR, H-NMR, and mass spectral data (Narayana et al., 2004). Similarly, Yanagi et al. (1999) synthesized optical isomers of a closely related benzamide derivative, focusing on their pharmacological activity and characterization through spectroscopic methods (Yanagi et al., 1999).

Antimicrobial and Antioxidant Activities

Benzamide derivatives, including compounds structurally similar to 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide Hydrochloride, have been investigated for their antimicrobial and antioxidant activities. Yang et al. (2015) isolated a new benzamide and other compounds from endophytic Streptomyces and evaluated their antimicrobial and antioxidant activities (Yang et al., 2015). Imramovský et al. (2011) analyzed a series of benzamide derivatives for their activity against various microbial strains and also assessed their activity related to the inhibition of photosynthetic electron transport, demonstrating biological activity comparable to standard agents (Imramovský et al., 2011).

Metalloligand Design and Magnetic Properties

Compounds in the benzamide class, related to 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide Hydrochloride, have been used as metalloligands in the design of single-molecule and single-chain magnets. Costes et al. (2010) explored such metalloligands with copper ions and lanthanide salts, revealing the Single-Molecule Magnet (SMM) behavior of tetranuclear Tb complexes and the Single-Chain Magnet (SCM) behavior of the Tb chain derivative (Costes et al., 2010).

Crystallography and Pharmacological Applications

The crystal structures and pharmacological properties of benzamide derivatives have been extensively studied. For instance, Yanagi et al. (2000) characterized two crystalline forms of a related benzamide derivative, detailing their thermodynamic stability and spectroscopic properties (Yanagi et al., 2000). The pharmacological activities of benzamide derivatives have also been explored, as demonstrated by Navas et al. (1998), who investigated the receptor binding affinities of analogues of a potential antipsychotic agent, revealing moderate to potent affinities for dopamine D2, serotonin 5-HT1a, and serotonin 5-HT2 receptors (Navas et al., 1998).

特性

IUPAC Name |

5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3.ClH/c10-4-8(13)5-1-2-7(12)6(3-5)9(11)14;/h1-3,8,12-13H,4,10H2,(H2,11,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLDETSVEUQULS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)C(=O)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride | |

CAS RN |

32780-65-7 |

Source

|

| Record name | Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32780-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2'R)-2'-Deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine](/img/no-structure.png)

![2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride](/img/structure/B1145304.png)